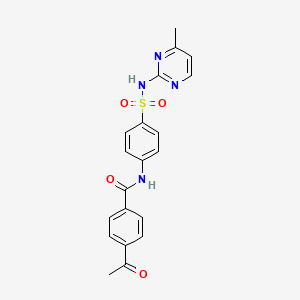

4-acetyl-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

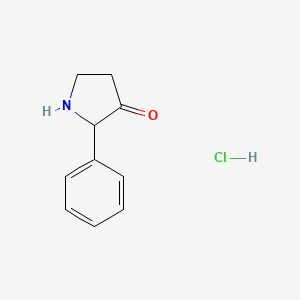

“4-acetyl-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide” is a chemical compound with the molecular formula C20H18N4O4S . It is also known by other names such as N-Acetylsulfamerazine, Acetylsulfamerazine, N (4)-Acetylsulfamerazine, and others .

Molecular Structure Analysis

The molecular structure of “4-acetyl-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide” can be represented by the InChI string: InChI=1S/C13H14N4O3S/c1-9-7-8-14-13 (15-9)17-21 (19,20)12-5-3-11 (4-6-12)16-10 (2)18/h3-8H,1-2H3, (H,16,18) (H,14,15,17) . The Canonical SMILES representation is: CC1=NC (=NC=C1)NS (=O) (=O)C2=CC=C (C=C2)NC (=O)C .Applications De Recherche Scientifique

Pharmaceutical Reference Standards

This compound is used as a reference standard in pharmaceutical testing . Reference standards are critical in ensuring the quality and safety of pharmaceutical products by providing a defined reference against which other substances can be compared.

Antiviral Applications

Sulfonamide-bearing molecules, such as this compound, constitute a class of drugs with antiviral activities . They can inhibit the replication of viruses, making them useful in the treatment of viral infections.

Anticancer Applications

This compound may also have anticancer properties . It could potentially inhibit the growth of cancer cells or induce apoptosis (programmed cell death), which is a common strategy in cancer therapy.

Anti-carbonic Anhydrase (CA) Applications

The compound could have anti-carbonic anhydrase (CA) activities . Carbonic anhydrases are enzymes that assist rapid interconversion of carbon dioxide and water into bicarbonate and protons (or vice versa), a reaction that occurs rather slowly in isolation. Inhibitors of this enzyme are used in the management of conditions like glaucoma and edema.

Diuretic Applications

As a sulfonamide derivative, this compound may have diuretic effects . Diuretics increase the amount of water and salt expelled from the body as urine.

Cyclo-oxigenase 2 (COX2) Inhibitory Applications

This compound could potentially inhibit cyclo-oxigenase 2 (COX2) . COX2 inhibitors are used to reduce inflammation and pain in conditions like arthritis.

Protease Inhibitory Applications

The compound may also have protease inhibitory activities . Protease inhibitors interfere with the function of proteases (enzymes that break down proteins and peptides), and are used in treating diseases such as HIV/AIDS and Hepatitis C.

Antibacterial Applications

Finally, this compound could have antibacterial activities . It could potentially inhibit the growth of bacteria, making it useful in the treatment of bacterial infections.

Propriétés

IUPAC Name |

4-acetyl-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O4S/c1-13-11-12-21-20(22-13)24-29(27,28)18-9-7-17(8-10-18)23-19(26)16-5-3-15(4-6-16)14(2)25/h3-12H,1-2H3,(H,23,26)(H,21,22,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBFGDURMUHHYQA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(4-Chlorophenyl)-2-[(4-nitrobenzyl)sulfanyl]pyrimidine](/img/structure/B2372200.png)

![3-Methyl-8-azabicyclo[3.2.1]octan-3-OL hydrochloride](/img/structure/B2372201.png)

![3-[1-(4-Methylbenzoyl)piperidin-3-yl]propanoic acid](/img/structure/B2372202.png)

![7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile](/img/structure/B2372205.png)

![Ethanediamide, N1-[1,1'-biphenyl]-2-yl-N2-(phenylmethyl)-](/img/structure/B2372207.png)

![1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylic acid](/img/structure/B2372209.png)

![(E)-4-(Dimethylamino)-N-[1-(1-methyl-5,6-dihydro-4H-pyrimidin-2-yl)cyclobutyl]but-2-enamide](/img/structure/B2372210.png)

![2-(4-(Benzylsulfonyl)butanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2372212.png)

![2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N,N-dipropylacetamide](/img/structure/B2372213.png)

![(E)-4-(Dimethylamino)-N-[[2-(3-fluorophenoxy)pyridin-3-yl]methyl]but-2-enamide](/img/structure/B2372220.png)